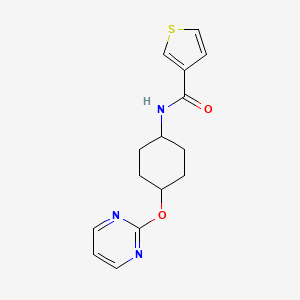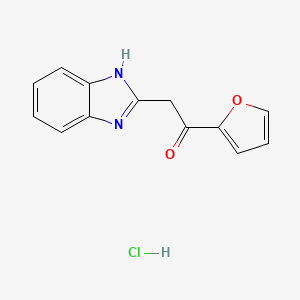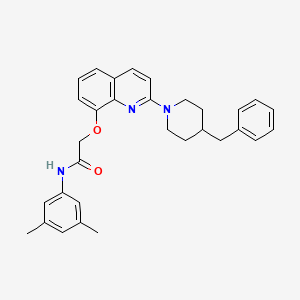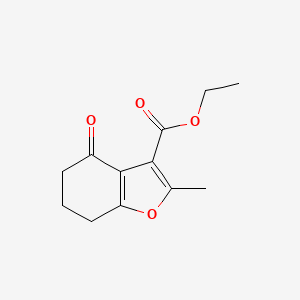
2-(1-Methylpyrazol-4-yl)sulfanylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(1-Methylpyrazol-4-yl)sulfanylacetic acid consists of a pyrazole ring attached to a sulfanylacetic acid group. The pyrazole ring is a five-membered heterocycle with two nitrogen atoms, and the sulfanylacetic acid group contains a sulfur atom bonded to an acetic acid group.Chemical Reactions Analysis
While specific chemical reactions involving 2-(1-Methylpyrazol-4-yl)sulfanylacetic acid are not available, pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
Platinum (II) complexes, such as the title compound, play a crucial role in OLED technology. These complexes exhibit green fluorescence and are efficient organic light-emitting structures. The photophysical properties of Pt (II) complexes depend on the type of coordinating ligands. In this case, the combination of aryl-substituted N-heterocyclic compounds (C^N ligands) and 1,3-dicarbonyl compounds (O^O ligands) leads to intriguing properties .
Phosphor Materials for Photovoltaic Devices
Platinum-group metal complexes, including Pt (II) complexes, are essential in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, Pt (II) complexes offer unique properties. Their luminescence improves significantly when transitioning from monodentate to bidentate ligands. The fine-tuning of electronic and photophysical parameters allows for tailored applications .
Anti-Inflammatory Properties
The compound 4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid has been identified as having anti-inflammatory properties. It shows promise for treating inflammatory diseases like rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Organic Synthesis Intermediates
New sulfonic acid derivatives, including 2-carboxy-3-sulfonic acid, are synthesized from pinane series compounds. These intermediates play a vital role in organic synthesis, offering diverse applications in chemical transformations .
Research Directions and Outlook
The title compound represents an exciting area of research. Its unique structure and properties open doors to further investigations. Researchers can explore its behavior in different environments, interactions with other molecules, and potential applications beyond the known fields .
Propiedades
IUPAC Name |
2-(1-methylpyrazol-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-8-3-5(2-7-8)11-4-6(9)10/h2-3H,4H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEFGRBCZMPQBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrazol-4-yl)sulfanylacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-methoxyphenyl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]butanamide](/img/structure/B2387334.png)

![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2387337.png)



![2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2387343.png)
amine hydrochloride](/img/structure/B2387344.png)

